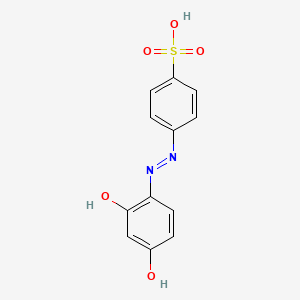

4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid

Descripción

4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid (IUPAC name: 4-[(2,4-dihydroxyphenyl)diazenyl]benzene-1-sulfonic acid) is an azo dye characterized by two aromatic rings connected via an azo (-N=N- ) linkage. The parent benzene ring contains a sulfonic acid group (-SO₃H) at the para position, while the coupled phenyl ring features hydroxyl groups at the 2- and 4-positions.

The compound’s sodium salt, known as Tropaeolin O (CAS 1829-00-1), is utilized as a pH indicator and textile dye .

Propiedades

IUPAC Name |

4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c15-9-3-6-11(12(16)7-9)14-13-8-1-4-10(5-2-8)20(17,18)19/h1-7,15-16H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKGJUOEEHNBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862165 | |

| Record name | C.I. Acid Orange 6 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 mg/mL at 19 °C | |

| Record name | 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2050-34-2 | |

| Record name | 4-[2-(2,4-Dihydroxyphenyl)diazenyl]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acid Orange 6 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Orange 6 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,4-dihydroxyphenyl)azo]benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID ORANGE 6 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW441JGO0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-[(2,4-Dihydroxyphenyl)azo]benzenesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Diazotization

- 2,4-Dihydroxyaniline

- Sodium nitrite

- Hydrochloric acid

- Ice bath

- Prepare a solution of 2,4-dihydroxyaniline in hydrochloric acid.

- Cool the solution in an ice bath to maintain a temperature between 0-5 °C.

- Slowly add a solution of sodium nitrite to the cooled mixture while stirring continuously.

- Maintain the temperature during the addition to ensure complete conversion to the diazonium salt.

Azo Coupling

- Diazotized solution from Step 1

- Benzenesulphonic acid

- Sodium hydroxide (for pH adjustment)

- Ice bath

- Prepare a solution of benzenesulphonic acid in water.

- Adjust the pH of the benzenesulphonic acid solution to alkaline using sodium hydroxide.

- Slowly add the diazonium salt solution to the alkaline benzenesulphonic acid while keeping the temperature low (0-5 °C).

- Stir the mixture for an additional 30 minutes after complete addition.

- The product can be precipitated by cooling and filtering.

Yield and Characterization

The yield of the final product can vary but generally ranges from 60% to 70%. Characterization can be performed using techniques such as:

- Infrared spectroscopy (IR)

- Nuclear magnetic resonance (NMR)

For instance, typical IR absorption bands might include:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Phenolic) | ~3340 |

| C-H (Aromatic) | ~3000 |

| C=N (Azo bond) | ~1416 |

Recent studies have shown that variations in reaction conditions can significantly affect yields and purity. For example, optimizing pH during coupling can enhance product formation and reduce side reactions.

Comparative Studies

A comparative analysis of different azo compounds synthesized from similar methodologies indicates that:

- The choice of amine affects the stability and reactivity of the diazonium salt formed.

- The use of continuous flow reactors in industrial settings has been shown to improve yield consistency and reduce reaction times compared to traditional batch methods.

Industrial Applications

In industrial applications, large-scale synthesis often employs automated systems that allow for precise control over reaction parameters such as temperature, pH, and flow rates, leading to higher efficiency and reduced waste.

The preparation of 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid involves well-established synthetic routes that can be optimized for better yields and purities. Understanding the underlying chemistry and reaction conditions is crucial for both laboratory synthesis and industrial production. Ongoing research continues to refine these methods, focusing on sustainability and efficiency in chemical manufacturing processes.

Análisis De Reacciones Químicas

Types of Reactions

4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group leads to the formation of corresponding amines.

Substitution: The hydroxyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic substitution reactions often involve reagents like acetic anhydride and sulfuric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed as a biological stain for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of dyes for textiles and cosmetics .

Mecanismo De Acción

The mechanism of action of 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Key Structural and Spectral Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Maximum Absorption (nm) | Applications |

|---|---|---|---|---|---|

| 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid | C₁₂H₁₀N₂O₅S | 318.29* | 2,4-dihydroxyphenyl, -SO₃H | Not reported | Dye, chelating agent |

| Orange II (Acid Orange 7) | C₁₆H₁₁N₂NaO₄S | 350.32 | 2-hydroxy-1-naphthyl, -SO₃Na | 412 | Textile dye |

| Tropaeolin Y (Sodium salt) | C₁₂H₉N₂NaO₄S | 332.27 | 4-hydroxyphenyl, -SO₃Na | 480 (pH-dependent) | pH indicator |

| 3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid | C₁₆H₁₉N₃O₅S | 365.40 | 4-diethylamino, 2-hydroxyphenyl | 520 | Metal-complex dye precursor |

*Calculated based on IUPAC structure; lists C₉H₈O₃S, which conflicts with structural logic .

Key Observations:

- Substituent Effects: The target compound’s 2,4-dihydroxyphenyl group enhances metal-binding capacity compared to Orange II’s naphthyl group, which lacks hydroxyl donors. This makes the target compound more suitable for chelation-driven applications (e.g., wastewater treatment) .

- Sulfonic Acid Group : All listed compounds contain sulfonic acid/sodium sulfonate groups, ensuring high water solubility. However, the target compound’s free -SO₃H group (vs. sodium salts in Orange II and Tropaeolin Y) may reduce stability in acidic conditions .

- Absorption Wavelengths : Absorption maxima correlate with conjugation length and substituents. Orange II’s naphthyl group extends conjugation, resulting in higher λmax (412 nm) compared to simpler phenyl-azo derivatives .

Metal Complexation Behavior

Azo dyes often form complexes with transition metals, altering their spectral and application properties. The target compound’s hydroxyl groups enable chelation, but its performance differs from analogs:

- Cr-Complex Dyes: highlights chromium complexes of azo dyes for improved lightfastness. The target compound’s dihydroxyphenyl group likely forms stable octahedral Cr(III) complexes, though its efficiency may lag behind dyes with amino groups (e.g., 3-[[4-(diethylamino)-2-hydroxyphenyl]azo] derivatives), which offer stronger ligand fields .

- Ultrafiltration Compatibility : Unlike Cr-complex dyes requiring ultrafiltration for purification, the target compound’s simpler structure may reduce post-synthesis processing needs .

Actividad Biológica

4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid, also known as azo dye or a sulfonated azo compound, is a synthetic organic compound with significant applications in various fields, including textiles and pharmaceuticals. Its biological activity has been a subject of research due to its potential therapeutic effects and environmental implications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and possible therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12N2O5S

- Molecular Weight : 296.30 g/mol

- IUPAC Name : 4-((2,4-dihydroxyphenyl)azo)benzenesulfonic acid

This compound features an azo group (-N=N-) which is responsible for its color properties and potential biological interactions.

Antioxidant Activity

Numerous studies have demonstrated that azo compounds can exhibit antioxidant properties. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in cellular models. For instance:

- Study Findings : In vitro assays showed that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a natural antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of azo dyes have been extensively studied. The sulfonic acid group enhances solubility in water, potentially increasing the bioavailability of the compound.

- Case Study : A study evaluated the antibacterial activity of various azo compounds, including this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 13 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity and Genotoxicity

While certain azo compounds have therapeutic potential, they also raise concerns regarding cytotoxicity and genotoxicity.

- Research Findings : A study assessed the cytotoxic effects of this compound on human liver cells (HepG2). The results indicated a dose-dependent increase in cell death at higher concentrations, necessitating further investigation into its safety profile .

Anti-inflammatory Activity

Emerging evidence suggests that this compound may possess anti-inflammatory properties.

- Experimental Results : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups . This suggests a potential mechanism for managing inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The presence of hydroxyl groups in the structure may contribute to its ability to donate electrons and neutralize free radicals.

- Antimicrobial Mechanism : The sulfonic acid moiety likely enhances interaction with microbial membranes, disrupting cellular integrity.

- Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB.

Q & A

Q. What are the optimal synthesis conditions for 4-((2,4-Dihydroxyphenyl)azo)benzenesulphonic acid?

- Methodological Answer : Synthesis typically involves a two-step process:

Diazotization : React 2,4-dihydroxyaniline with nitrous acid (HNO₂) under acidic conditions (pH 1–2) at 0–5°C to form the diazonium salt.

Coupling : React the diazonium salt with benzenesulfonic acid derivatives in alkaline medium (pH 8–10) to form the azo bond.

- Key Parameters :

- Temperature control (0–5°C during diazotization) to prevent decomposition.

- Alkaline pH ensures solubility of the sulfonic acid group and stabilizes the azo linkage.

- Purification : Recrystallization from aqueous ethanol or methanol removes unreacted intermediates .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- ¹H NMR : In DMSO-d₆, biphenyl protons appear as a quartet at δ 7.60–7.70 ppm, while sulfonic acid protons show a broad signal near δ 7.0 ppm. Hygroscopicity requires rigorous drying to avoid water interference .

- Elemental Analysis : Confirm purity by measuring C, H, N, and S content. Discrepancies >0.3% indicate impurities .

- UV-Vis Spectroscopy : The azo group exhibits strong absorption at λₘₐₓ ~400–500 nm, useful for quantifying concentration .

Q. What stability considerations apply under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Protonation of sulfonic acid groups may reduce solubility.

- Alkaline Conditions (pH > 10) : Azo bonds are susceptible to hydrolysis, forming amines.

- Stability Protocol : Store as sodium salts in inert, dry environments (room temperature) to mitigate degradation .

Q. What are its primary research applications in material science?

- Methodological Answer :

- Dye-Sensitized Solar Cells (DSSCs) : Acts as a photosensitizer due to its broad absorbance range.

- pH Indicators : The azo group’s tautomeric shifts enable colorimetric pH detection in aqueous solutions .

- Polymer Modification : Sulfonic acid groups enhance hydrophilicity in ion-exchange membranes .

Advanced Research Questions

Q. How to resolve contradictory NMR data caused by hygroscopicity?

- Methodological Answer :

- Sample Preparation : Dry the compound under vacuum (24–48 hours at 60°C) to remove adsorbed water.

- Solvent Selection : Use deuterated DMSO for NMR, as it minimizes hydrogen bonding interference.

- Validation : Cross-check with FT-IR (S=O stretch at ~1040 cm⁻¹) and elemental analysis to confirm purity .

Q. What computational approaches model its electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. The azo group’s π→π* transitions correlate with UV-Vis absorption bands.

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, ethanol) to optimize solubility .

Q. How to analyze its interactions with biomolecules?

- Methodological Answer :

- Fluorescence Quenching : Monitor tryptophan residues in proteins upon binding (excitation at 280 nm).

- Circular Dichroism (CD) : Detect conformational changes in DNA or enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters .

Q. What strategies mitigate interference in spectrophotometric assays using this compound?

- Methodological Answer :

- Matrix Calibration : Prepare standard curves in the sample matrix (e.g., serum, buffer) to account for background absorption.

- Derivatization : Convert the compound to a non-absorbing derivative (e.g., via reduction of the azo bond) for control measurements.

- Chemometric Tools : Use partial least squares (PLS) regression to deconvolute overlapping spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.